1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one
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Overview
Description
1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10BrNO2 This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyacetophenone followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents such as tin(II) chloride or iron powder under acidic conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to an alcohol or further reduce the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using palladium-catalyzed cross-coupling reactions
Major products formed from these reactions include various substituted phenyl ethanones, alcohols, and other derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to changes in biochemical pathways. For example, it has been shown to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B, which play roles in cell signaling and regulation .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-4-bromo-5-methoxyphenyl)ethan-1-one include:
2-Bromo-1-(4-methoxyphenyl)ethanone: Lacks the amino group, making it less versatile in certain reactions.
1-(2-Amino-5-bromo-4-methylphenyl)ethan-1-one: Contains a methyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone: Features a benzyloxy group, providing different steric and electronic properties
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(2-amino-4-bromo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3 |
InChI Key |
LBCPOMJPEPUDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Br)OC |
Origin of Product |
United States |
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